4-Methyl-2-tetrazol-1-yl-pentanoic acid
Description
Significance of Tetrazole Moieties in Medicinal Chemistry and Chemical Biology
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a prominent pharmacophore in drug discovery and development. nih.govmdpi.com Although not found in nature, its synthetic accessibility and unique physicochemical properties have led to its incorporation into numerous clinically used drugs. nih.govmdpi.com A key feature of the tetrazole moiety is its role as a bioisostere of the carboxylic acid group. nih.gov This means that it can mimic the acidic properties and spatial arrangement of a carboxylic acid while often conferring advantages such as increased metabolic stability, improved oral bioavailability, and enhanced lipophilicity. nih.gov The pKa of the tetrazole ring is comparable to that of a carboxylic acid, allowing it to exist in an ionized state at physiological pH and engage in similar interactions with biological targets. nih.gov
The versatility of the tetrazole ring extends beyond its function as a carboxylic acid mimic. The four nitrogen atoms can participate in hydrogen bonding and coordinate with metal ions, contributing to strong target binding. nih.gov Consequently, tetrazole-containing compounds have demonstrated a wide spectrum of biological activities, including antihypertensive, anticancer, antibacterial, and antifungal properties. mdpi.combrieflands.comnih.gov
Overview of 4-Methyl-2-tetrazol-1-yl-pentanoic Acid as a Research Target
This compound is a chiral carboxylic acid that features a tetrazole ring attached to the alpha-carbon of a modified leucine (B10760876) scaffold. While extensive research specifically focused on this single molecule is not widely published, its structural components are of significant interest in medicinal chemistry. The pentanoic acid backbone, particularly with a methyl group at the 4-position, is a common feature in various biologically active molecules. The combination of this lipophilic side chain with the acidic tetrazole ring presents a compelling structure for investigation.
Research into structurally similar compounds, such as the antihypertensive drug valsartan (B143634), provides a valuable framework for understanding the potential of this compound as a research target. Valsartan contains a tetrazole moiety and a pentanamido group, highlighting the therapeutic relevance of this chemical space. mdpi.com Studies on valsartan derivatives have explored their potential as angiotensin II receptor antagonists, urease inhibitors, and antioxidants, suggesting that analogs like this compound could be investigated for similar or novel biological activities. mdpi.comresearchgate.net
Scope and Research Objectives for the Compound Class
The primary research objective for the class of tetrazole-containing pentanoic acids is the discovery of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. The scope of this research is broad and encompasses several key areas:
Synthesis of Novel Analogs: The development of efficient and versatile synthetic routes to create a diverse library of tetrazole-containing pentanoic acids is a fundamental objective. This includes the exploration of different substitution patterns on both the pentanoic acid chain and the tetrazole ring to modulate the compound's properties.
Biological Screening and Activity Profiling: A crucial objective is to screen these compounds against a wide range of biological targets to identify potential therapeutic applications. This involves in vitro and in vivo assays to determine their efficacy in areas such as cardiovascular diseases, cancer, infectious diseases, and metabolic disorders. mdpi.combrieflands.comnih.gov
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications influence biological activity is essential for rational drug design. SAR studies aim to identify the key structural features responsible for a compound's potency and selectivity, guiding the optimization of lead compounds. mdpi.com
Pharmacokinetic and Toxicological Evaluation: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of these compounds, is critical for their development as safe and effective drugs.
Interactive Data Table: Physicochemical Properties of Related Compounds
The following table presents data for structurally related compounds to provide context for the potential properties of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |
| (2R)-4-methyl-2-((1-methyl-1H-tetrazol-5-yl)methyl)-pentanoic Acid | C9H16N4O2 | 212.25 | 0.50 | nbinno.com |
| 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid (Valsartan) | C24H29N5O3 | 435.52 | - | mdpi.com |
| 4-formylphenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl) methyl) pentanamido)-3-methyl butanoate | C31H33N5O4 | 539.62 | - | mdpi.com |
| 2,4-dichlorophenyl 2-(N-((2′-(2H-tetrazol-5yl)-[1,1′-biphenyl]-4 yl)methyl) pentanamido)-3-methyl butanoate | C30H31Cl2N5O3 | 580.50 | - | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(tetrazol-1-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-5(2)3-6(7(12)13)11-4-8-9-10-11/h4-6H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUJSTUQHJDMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C=NN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Methyl 2 Tetrazol 1 Yl Pentanoic Acid
Retrosynthetic Analysis of 4-Methyl-2-tetrazol-1-yl-pentanoic Acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For this compound, the analysis focuses on disconnecting the molecule at its key chemical bonds.
The most logical disconnection in the target molecule is the carbon-nitrogen bond linking the chiral center of the pentanoic acid chain (C2) to the nitrogen atom of the tetrazole ring (N1). This bond is formed in one of the final steps of the synthesis, attaching the two major fragments of the molecule.
This disconnection yields two primary synthons:
An electrophilic C2 synthon on the 4-methylpentanoic acid backbone.
A nucleophilic tetrazolide anion.
These conceptual synthons correspond to practical, stable synthetic equivalents that can be used in the laboratory. The chiral center, originating from a natural amino acid like L-leucine, suggests a stereocontrolled synthesis is feasible.
| Synthon | Description | Synthetic Equivalent |
| A chiral, electrophilic 4-methylpentanoyl unit. | Ethyl 2-bromo-4-methylpentanoate: A common reagent where the bromine atom serves as a good leaving group for nucleophilic substitution. | |
| The anionic form of the parent tetrazole ring. | Sodium tetrazolide: Prepared by treating 1H-tetrazole with a base like sodium hydride, this salt is a potent nucleophile. |
This retrosynthetic approach simplifies the synthesis to a nucleophilic substitution reaction (SN2) between an α-halo ester derived from L-leucine and the pre-formed tetrazolide anion.
To facilitate the proposed synthesis, several functional group interconversions (FGIs) are necessary. These steps involve protecting reactive groups or converting one functional group into another to enable the key bond-forming reaction.
Esterification: The carboxylic acid of the starting material, L-leucine, must be protected to prevent it from interfering with subsequent reactions. Conversion to an ethyl or methyl ester is a standard procedure, typically achieved through Fischer esterification.
Diazotization/Halogenation: To transform the α-amino group of the leucine (B10760876) ester into a good leaving group for the SN2 reaction, it can be converted into a halide (e.g., bromide). This is accomplished via diazotization with sodium nitrite in the presence of hydrobromic acid, which generates a diazonium salt that is subsequently displaced by a bromide ion.
Hydrolysis: The final step in the forward synthesis is the deprotection of the ester group to reveal the target carboxylic acid. This is typically achieved through base-catalyzed hydrolysis (saponification) followed by acidic workup.
Forward Synthesis Strategies
The forward synthesis builds the target molecule from simple precursors. A crucial aspect of this process is the formation of the tetrazole ring itself. While the most direct synthesis of this compound involves alkylating a pre-existing tetrazole ring, understanding the fundamental methods of tetrazole ring formation is essential. The following sections detail the primary approaches to constructing the 5-substituted 1H-tetrazole core, which is the most common type of tetrazole synthesis.
The construction of the tetrazole ring is a cornerstone of heterocyclic chemistry. The most prevalent methods involve the cycloaddition of an azide source to a carbon-nitrogen triple bond.
The [3+2] cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful reaction for forming five-membered heterocyclic rings. nih.govresearchgate.net In the context of tetrazole synthesis, this reaction involves the 1,3-dipolar cycloaddition of an azide (the 1,3-dipole) with an organic nitrile (the dipolarophile). nih.govresearchgate.net This reaction is a highly efficient method for creating 5-substituted 1H-tetrazoles.
To overcome the high activation energy often associated with this cycloaddition, various homogeneous and heterogeneous catalysts have been developed. nih.gov Metal-based catalysts, particularly Lewis acids, are effective at activating the nitrile component, making it more susceptible to attack by the azide.
| Catalyst | Nitrile Substrate | Solvent | Yield (%) |
| Cobalt(II) Complex | Benzonitrile | Methanol | >99 |
| Zinc(II) Bromide | Acetonitrile | Water | High |
| Ytterbium(III) Triflate | Various Amines/Triethyl Orthoformate | N/A | Good |
This table presents generalized findings on catalyst effectiveness for the [3+2] cycloaddition method for forming tetrazole rings. nih.govorganic-chemistry.orgacs.org
The most common and straightforward method for the laboratory and industrial synthesis of 5-substituted 1H-tetrazoles is the reaction of an organic nitrile with sodium azide (NaN3). researchgate.netorganic-chemistry.orgyoutube.com This reaction is typically performed in a polar aprotic solvent like DMF and often requires an activating agent to facilitate the cycloaddition.
Common activating agents include ammonium chloride or triethylamine hydrochloride. imist.ma The role of these acidic additives is to generate hydrazoic acid (HN3) in situ, which then reacts with the nitrile. However, due to the high toxicity and explosive nature of hydrazoic acid, alternative methods have been developed.
A significant advancement was reported by Sharpless and co-workers, who developed a safer, more environmentally friendly procedure using zinc salts as catalysts in water. researchgate.netorganic-chemistry.org This method proceeds readily for a wide range of nitriles, including alkyl, aryl, and vinyl substrates, and avoids the formation of free hydrazoic acid by maintaining a slightly alkaline pH. organic-chemistry.org
| Nitrile Substrate | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) |
| Benzonitrile | Ammonium Chloride | DMF | ~100 | High |
| Various Alkyl Nitriles | Zinc Bromide | Water | ~100 | >90 |
| Various Aryl Nitriles | Iodine | N/A | N/A | Good |
| Pivalonitrile | Zinc Bromide | Water | 170 | 91 |
This table summarizes typical conditions and outcomes for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. organic-chemistry.orgyoutube.comorganic-chemistry.org
Tetrazole Ring Formation Approaches
Ugi-Azide Multicomponent Reactions
The Ugi-azide four-component reaction (UA-4CR) represents a powerful and convergent strategy for the synthesis of 1,5-disubstituted tetrazoles. nih.govmdpi.com This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl azide or sodium azide) to construct the tetrazole ring and its adjacent stereocenter in a single step. nih.govsciforum.net For the specific synthesis of this compound, a hypothetical Ugi-azide reaction would involve isovaleraldehyde (4-methylpentanal), an amine, an isocyanide bearing a carboxylic acid functionality (or a precursor), and an azide source.
The reaction mechanism proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion. This intermediate is subsequently trapped by the azide anion in an intramolecular [3+2] cycloaddition to yield the tetrazole ring. nih.gov The efficiency and yield of such reactions can be influenced by solvent choice, with methanol and 2,2,2-trifluoroethanol being commonly employed. nih.gov Ultrasound irradiation has also been explored as a method to accelerate this reaction. mdpi.comsciforum.net
A key advantage of the Ugi-azide reaction is its ability to generate molecular diversity by systematically varying the four starting components. acs.org This approach allows for the creation of libraries of structurally related compounds for applications in drug discovery. nih.govnih.gov
Table 1: Hypothetical Reactants for Ugi-Azide Synthesis of this compound
| Component | Example Reactant |
| Aldehyde | Isovaleraldehyde |
| Amine | Ammonia or a protected amine |
| Isocyanide | An isocyanide with a protected carboxyl group |
| Azide Source | Trimethylsilyl azide (TMSN₃) |
Pentanoic Acid Chain Elaboration and Functionalization
Once the core structure of this compound is assembled, the pentanoic acid chain offers several handles for further elaboration and functionalization. Standard carboxylic acid chemistry can be employed to modify this part of the molecule. For instance, esterification or amidation of the carboxyl group can be achieved through well-established protocols, such as Fischer esterification or coupling with amines using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Functionalization of the alkyl chain, for example, at the 3- or 4-position, would likely require more complex multi-step sequences, potentially involving selective halogenation followed by nucleophilic substitution. However, the literature does not provide specific examples of such modifications on this particular molecule. In broader contexts, the lipophilicity and metabolic stability of drug candidates are often fine-tuned by altering the alkyl chains. rug.nlresearchgate.net
Stereoselective Synthesis Approaches for Chiral Centers
The carbon atom at the 2-position of the pentanoic acid chain in this compound is a chiral center. The stereoselective synthesis of such compounds is of significant interest, as the biological activity of enantiomers can differ substantially. Diastereoselective Ugi-azide reactions have been reported, where a chiral amine or aldehyde is used to induce facial selectivity in the addition to the iminium ion. nih.gov While no specific stereoselective synthesis for this compound has been described, this approach remains a viable strategy.
Another potential route to enantiopure this compound would involve the use of a chiral α-amino acid as the starting material. For instance, L-leucine, which possesses the same carbon skeleton as the desired product, could be a suitable precursor. The synthesis would involve the conversion of the amino group into a tetrazole ring, a transformation that would need to be carefully designed to avoid racemization of the stereocenter. Research has shown that with careful control of reaction conditions, stereochemical retention is possible in some tetrazole syntheses from amino acids. rug.nl
Derivatization and Analog Synthesis
Chemical Modification of the Tetrazole Ring
The tetrazole ring itself can be a site for chemical modification, although it is generally considered a stable aromatic heterocycle. imist.ma The nitrogen atoms of the ring can be alkylated, though this can lead to a mixture of N1 and N2 isomers, which may possess different biological and physicochemical properties. researchgate.net The choice of alkylating agent and reaction conditions can influence the regioselectivity of this reaction. The tetrazole moiety is a well-established bioisostere for carboxylic acids, and its modification can impact the compound's acidity, lipophilicity, and metabolic stability. rug.nlmdpi.com
The tetrazole ring also has the ability to coordinate with metal ions, a property that has been exploited in the development of catalysts and materials. mdpi.com While not directly related to derivatization for biological applications, this highlights the chemical versatility of the tetrazole core.
Modifications of the Pentanoic Acid Moiety
As briefly mentioned in section 2.2.2, the pentanoic acid moiety is readily amenable to modification. The carboxylic acid can be converted to a wide range of functional groups, including esters, amides, and acid chlorides. These derivatives can serve as intermediates for further transformations or as final compounds with altered properties. For example, converting the carboxylic acid to an ester can increase its lipophilicity and ability to cross cell membranes.
In the context of drug discovery, the length and branching of the pentanoic acid chain could be systematically varied to explore the structure-activity relationship (SAR). For example, analogs with shorter or longer alkyl chains, or with different substitution patterns, could be synthesized and evaluated. A study on a series of 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides highlighted that the length of the acyl chain was crucial for receptor interaction. nih.gov
Table 2: Potential Modifications of the Pentanoic Acid Moiety
| Modification Type | Resulting Functional Group | Potential Impact |
| Esterification | Ester | Increased lipophilicity, prodrug potential |
| Amidation | Amide | Altered hydrogen bonding capacity, modified solubility |
| Reduction | Alcohol | Removal of acidic character, change in polarity |
| Chain homologation | Longer alkyl chain | Modified lipophilicity and steric bulk |
Multicomponent Reaction Approaches for Chemical Diversity
Multicomponent reactions (MCRs), particularly the Ugi-azide reaction, are exceptionally well-suited for generating chemical diversity. acs.org By employing a combinatorial approach with diverse sets of aldehydes, amines, and isocyanides, a large library of analogs of this compound could be rapidly synthesized. nih.gov This strategy is highly valuable in the early stages of drug discovery for exploring the chemical space around a lead compound. beilstein-journals.org
The flexibility of MCRs allows for the introduction of various functional groups and structural motifs into the final products in a single synthetic step, which is a significant advantage over traditional linear synthesis. mdpi.com For instance, by using different amino components in an Ugi-type reaction, one could introduce a wide array of substituents at the nitrogen of the resulting α-amino tetrazole scaffold. nih.gov This approach provides a powerful tool for the efficient synthesis of diverse tetrazole-containing compounds for biological screening.
Chemical Reactivity and Transformations
The chemical persona of this compound is predominantly characterized by the interplay between its two primary functional groups: the aromatic and electron-rich tetrazole ring and the carboxylic acid moiety on the pentanoic acid side chain. While the tetrazole ring exhibits remarkable stability, the carboxylic acid group offers a versatile handle for a variety of chemical modifications.
Oxidation Reactions
The tetrazole ring within this compound is notably resistant to oxidation under many conditions. This stability is a hallmark of the tetrazole functional group, which is known to be robust in the presence of various oxidizing agents. nih.gov The high nitrogen content and aromatic character of the tetrazole ring contribute to this resilience, making it a stable scaffold in many chemical environments. icm.edu.pl
However, the pentanoic acid side chain can be susceptible to oxidation under more forcing conditions, although specific studies on this compound are not extensively documented. In analogous aliphatic carboxylic acids, strong oxidizing agents can lead to degradation of the alkyl chain. It is generally understood that tetrazoles are stable over a wide pH range and to various oxidizing agents. nih.gov
| Oxidizing Agent | Potential Outcome on this compound |
| Mild Oxidants (e.g., PCC, PDC) | No reaction expected on the tetrazole ring or the fully oxidized carboxylic acid. |
| Strong Oxidants (e.g., KMnO4, CrO3) | The tetrazole ring is expected to remain intact. Potential for degradation of the pentanoic acid side chain under harsh conditions. |
Reduction Reactions
Similar to its behavior towards oxidation, the tetrazole ring of this compound demonstrates significant stability against reduction. The aromatic nature of the tetrazole ring makes it resistant to typical reducing agents. icm.edu.pl Catalytic hydrogenation, a common method for reducing aromatic systems, is generally ineffective in reducing the tetrazole ring itself. Instead, it is sometimes employed to form NH-tetrazoles from other tetrazole derivatives without affecting the core ring structure. clockss.org
Conversely, the carboxylic acid group of the pentanoic acid side chain can be readily reduced. Common reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can effectively convert the carboxylic acid to the corresponding primary alcohol, yielding 4-methyl-2-(tetrazol-1-yl)pentan-1-ol. This transformation is a standard reaction for carboxylic acids and is expected to proceed efficiently without affecting the stable tetrazole moiety. msu.eduuobaghdad.edu.iq
| Reducing Agent | Expected Product |
| Lithium Aluminum Hydride (LiAlH4) | 4-methyl-2-(tetrazol-1-yl)pentan-1-ol |
| Borane (BH3) | 4-methyl-2-(tetrazol-1-yl)pentan-1-ol |
| Catalytic Hydrogenation (e.g., H2/Pd) | No reduction of the tetrazole ring or carboxylic acid is expected under standard conditions. |
Substitution Reactions
Substitution reactions involving this compound can be considered at two distinct sites: the tetrazole ring and the pentanoic acid side chain.
Electrophilic Substitution on the Tetrazole Ring: The tetrazole ring is generally resistant to electrophilic aromatic substitution. The high density of nitrogen atoms makes the ring electron-deficient, thus deactivating it towards attack by electrophiles. When such reactions do occur, they typically happen at the nitrogen atoms rather than the carbon atom. clockss.org Alkylation is a common electrophilic reaction observed in tetrazoles, leading to the formation of N-alkylated products. rsc.org Halogenation of the tetrazole ring is not a commonly reported transformation and would likely require harsh conditions. wikipedia.orgyoutube.comyoutube.com
Nucleophilic Substitution on the Pentanoic Acid Side Chain: The carboxylic acid group itself does not typically undergo nucleophilic substitution directly. However, it can be converted into a more reactive derivative, such as an acyl halide or an ester, which can then readily participate in nucleophilic acyl substitution reactions. chemguide.co.uk Furthermore, the alpha-carbon to the carboxylic acid could potentially undergo substitution reactions, though this would depend on the specific reaction conditions and the nature of the nucleophile.
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Alkylation of Tetrazole | Alkyl halide (e.g., CH3I), Base | Mixture of N2- and N4-alkylated tetrazolium salts |
| Nucleophilic Acyl Substitution (via Acyl Chloride) | 1. SOCl22. Nucleophile (e.g., R-OH, R-NH2) | Corresponding ester or amide |
Acylation and Hydrolysis Pathways
The carboxylic acid moiety is the primary site for acylation and hydrolysis reactions in this compound.
Acylation: As a carboxylic acid, this compound can undergo esterification when reacted with an alcohol in the presence of an acid catalyst. chemguide.co.ukorganic-chemistry.orgyoutube.com This reaction is a reversible equilibrium, and the formation of the ester can be favored by removing water from the reaction mixture. Similarly, reaction with an amine, often after activation of the carboxylic acid (e.g., by conversion to an acyl chloride), leads to the formation of an amide. libretexts.orgnih.govkhanacademy.orgyoutube.com The direct condensation of carboxylic acids with amines is also possible using specific coupling agents. nih.gov
Hydrolysis: The reverse of esterification, hydrolysis of an ester derivative of this compound can be achieved by treatment with aqueous acid or base. chemguide.co.ukjk-sci.comyoutube.commasterorganicchemistry.comucalgary.ca Base-mediated hydrolysis, also known as saponification, is typically an irreversible process that yields the carboxylate salt, which can then be protonated to give the carboxylic acid. masterorganicchemistry.com
| Reaction | Reagents and Conditions | Product |
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H2SO4), Heat | This compound ester |
| Amide Formation | 1. SOCl22. Amine (R'-NH2) | This compound amide |
| Ester Hydrolysis (Acid-catalyzed) | H3O+, Heat | This compound and Alcohol |
| Ester Hydrolysis (Base-mediated) | 1. NaOH, Heat2. H3O+ | This compound and Alcohol |
Advanced Structural Characterization and Spectroscopic Analysis of 4 Methyl 2 Tetrazol 1 Yl Pentanoic Acid
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule through the analysis of its vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 4-Methyl-2-tetrazol-1-yl-pentanoic acid, characteristic absorption bands are expected for the carboxylic acid and tetrazole moieties, as well as the aliphatic backbone.
Key expected FT-IR vibrational frequencies for this compound include:
O-H Stretch (Carboxylic Acid): A broad band typically observed in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
C-H Stretch (Aliphatic): Sharp peaks appearing between 3000 and 2850 cm⁻¹ corresponding to the stretching vibrations of the methyl and methylene (B1212753) groups in the pentanoic acid chain.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the carbonyl group of the carboxylic acid.
N=N and C=N Stretches (Tetrazole Ring): The tetrazole ring exhibits characteristic stretching vibrations, typically in the 1600-1400 cm⁻¹ region. researchgate.net
C-N Stretch: Vibrations associated with the carbon-nitrogen bond of the tetrazole ring are also expected.
C-O Stretch and O-H Bend (Carboxylic Acid): These bands are generally found in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.
One-Dimensional (¹H, ¹³C) NMR for Backbone and Regiochemistry
One-dimensional NMR spectra provide fundamental information about the number and types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent tetrazole and carboxylic acid groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. Predicted ¹³C NMR data for the closely related compound, (+/-)-4-Methyl-2-(1H-tetrazol-1-yl)pentanoic acid, suggests the following chemical shifts, which can be extrapolated to the target molecule. hmdb.ca
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~170-180 |
| CH (on Tetrazole Ring) | ~140-150 |
| CH (alpha to COOH and Tetrazole) | ~55-65 |
| CH₂ | ~35-45 |
| CH (in isobutyl group) | ~25-35 |
| CH₃ (in isobutyl group) | ~20-25 |
Two-Dimensional (COSY, HSQC) NMR for Connectivity and Isomer Differentiation
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule, confirming the sequence of protons in the pentanoic acid backbone and the isobutyl group. For instance, correlations would be expected between the proton at C2 and the methylene protons at C3, and between the C3 protons and the methine proton at C4.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the one-dimensional spectra.
While specific experimental 2D NMR data for this compound is not available in the reviewed literature, these techniques are standard for the structural elucidation of such compounds.
Advanced NMR for Stereochemical Assignment
The carbon atom at the second position (C2) of the pentanoic acid chain is a stereocenter. Therefore, this compound can exist as a pair of enantiomers (R and S). Advanced NMR techniques, such as the use of chiral shift reagents or the formation of diastereomeric derivatives, would be necessary to distinguish between these enantiomers and determine the absolute stereochemistry. However, no specific studies detailing the stereochemical assignment for this compound were found in the conducted search.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₇H₁₂N₄O₂), the expected exact mass is approximately 184.0960 g/mol .
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules such as this compound. This method allows for the determination of the molecular weight and can provide structural information through fragmentation analysis.
While a detailed ESI-MS fragmentation analysis for this compound is not extensively documented in publicly available literature, the expected ionization behavior can be predicted. In positive ion mode, the molecule would likely be observed as the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the predominant species due to the acidic nature of the carboxylic acid group.
Table 1: Predicted ESI-MS Ions for this compound
| Ionization Mode | Predicted Ion | Chemical Formula | Exact Mass (m/z) |
| Positive | [M+H]⁺ | C₇H₁₃N₄O₂⁺ | 185.1033 |
| Negative | [M-H]⁻ | C₇H₁₁N₄O₂⁻ | 183.0888 |
Note: The exact mass values are calculated based on the molecular formula and the most abundant isotopes of the constituent elements.
For closely related but more complex tetrazole-containing compounds, ESI-MS has been successfully used to confirm their molecular weight and aid in their characterization. nih.gov However, specific high-resolution mass spectrometry (HRMS) data for the title compound, which would provide definitive elemental composition, is not currently available in peer-reviewed journals or public databases.
X-ray Crystallography for Three-Dimensional Structure and Absolute Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of its molecular structure and, for chiral molecules, its absolute stereochemistry. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map from which the atomic positions can be determined.
A thorough search of publicly accessible scientific databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles is not available.
While crystallographic data for other tetrazole-containing compounds exist, extrapolation of these findings to predict the solid-state conformation of this compound would be speculative. The crystal packing and molecular conformation are influenced by a variety of factors, including intermolecular interactions such as hydrogen bonding, which would be specific to the title compound.
Chromatographic Methods for Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of chemical compounds and for the separation of closely related impurities. A validated HPLC method would typically involve the selection of an appropriate stationary phase (e.g., C18), a mobile phase system, and a detector (e.g., UV-Vis).
Specific, validated chromatographic methods for the purity assessment of this compound have not been detailed in the available scientific literature. The development of such a method would require systematic optimization of parameters including:
Column: Type of stationary phase (e.g., reversed-phase, normal-phase), particle size, and dimensions.
Mobile Phase: Composition of solvents (e.g., acetonitrile, methanol, water), pH, and the use of buffers or additives.
Detection: Wavelength for UV detection, or the use of other detectors like mass spectrometry (LC-MS).
Flow Rate and Temperature: To ensure optimal separation and peak shape.
While general principles of HPLC method development for acidic, heterocyclic compounds can be applied, the absence of published data means that retention times, resolution of potential impurities, and limits of detection and quantification for this specific molecule are not established.
Chemical Biology and Mechanistic Investigations of 4 Methyl 2 Tetrazol 1 Yl Pentanoic Acid
Role of the Tetrazole Moiety as a Carboxylic Acid Bioisostere
The substitution of a carboxylic acid group with a tetrazole ring is a common and effective strategy in drug design. eurekaselect.com The tetrazole moiety in 4-Methyl-2-tetrazol-1-yl-pentanoic acid serves as a bioisostere of a carboxylate group, offering similar acidic properties while potentially improving the molecule's pharmacokinetic profile. eurekaselect.combeilstein-journals.org
The tetrazole ring is an effective mimic of the carboxylic acid functional group due to its comparable pKa and planar structure. core.ac.uk This allows it to engage in similar electrostatic and hydrogen-bonding interactions with biological targets as a carboxylate would. nih.gov For instance, in angiotensin II receptor antagonists, the tetrazole group is crucial for binding to the receptor in a manner analogous to a carboxylate. nih.gov The tetrazole can also act as a cis-amide mimic, which can influence the conformational rigidity and potency of a molecule. beilstein-journals.org This bioisosteric replacement can lead to enhanced metabolic stability, as the tetrazole ring is less susceptible to metabolic degradation compared to a carboxylic acid. beilstein-journals.org
The tetrazole moiety can significantly influence how a molecule interacts with its biological target. The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, forming a network of interactions with receptor residues. nih.gov For example, studies on angiotensin receptor antagonists have shown that the tetrazole group can engage in multiple interactions within the receptor's binding pocket, including interactions with lysine (B10760008) and histidine residues. nih.gov This interaction is not a simple salt bridge but can involve more complex lysine-aromatic interactions. nih.gov The replacement of a carboxylic acid with a tetrazole can therefore alter the binding mode and affinity of a ligand for its receptor.
Elucidation of Molecular Mechanisms of Action (In Vitro/Cellular Level)
The molecular mechanisms of action for this compound have not been specifically detailed in the literature. However, based on its structural similarity to known bioactive molecules, its potential mechanisms can be inferred.
Given that this compound is an analog of the amino acid L-leucine, it could potentially act as an inhibitor of enzymes that process amino acids. For instance, derivatives of 4-methylpentanoic acid have been synthesized and evaluated for their antibacterial activity, suggesting a potential interaction with bacterial enzymes. nih.govbrieflands.com Furthermore, tetrazole-containing compounds have been shown to inhibit various enzymes. For example, some tetrazole derivatives have been investigated as inhibitors of protein arginine deiminases (PADs). nih.gov Should this compound be investigated, its enzymatic inhibition kinetics would likely be characterized by determining its inhibition constant (Ki) against a panel of relevant enzymes.
Table 1: Representative Enzymatic Inhibition Data for Tetrazole-Containing Compounds (Note: This table presents data for related compounds to illustrate potential activity, not for this compound itself.)
| Compound Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Reference |
| Tetrazole analogs of Cl-amidine | Protein Arginine Deiminase 4 (PAD4) | IC₅₀ = 0.6 µM | nih.gov |
| Biphenyl-tetrazole derivatives | Angiotensin-Converting Enzyme (ACE) | Significant inhibitory activity | researchgate.net |
A significant body of research exists on tetrazole-containing compounds as angiotensin II receptor antagonists. researchgate.netmdpi.com The well-known antihypertensive drug, Valsartan (B143634), contains a 3-methyl-2-(pentanamido)butanoic acid moiety linked to a biphenyl-tetrazole group. mdpi.com The structural resemblance suggests that this compound could potentially exhibit antagonist activity at the angiotensin II receptor, type 1 (AT₁). Receptor binding assays would be employed to determine its affinity for the AT₁ receptor, and functional assays would characterize it as an antagonist or agonist. Studies on related angiotensin receptor blockers have elucidated that the tetrazole group binds to a specific subsite within the receptor. nih.gov
Table 2: Representative Receptor Binding Data for Tetrazole-Containing Angiotensin Receptor Antagonists (Note: This table presents data for related compounds to illustrate potential activity, not for this compound itself.)
| Compound | Receptor | Binding Affinity (Kᵢ/IC₅₀) | Reference |
| Valsartan | Angiotensin II Type 1 (AT₁) | High affinity | researchgate.netmdpi.com |
| Losartan | Angiotensin II Type 1 (AT₁) | High affinity | nih.govresearchgate.net |
Identification and Characterization of Biological Targets
Specific biological targets for this compound have not been identified. However, based on its structure, potential targets can be hypothesized. As an analog of L-leucine, it could interact with enzymes and transporters involved in amino acid metabolism and signaling. The presence of the tetrazole moiety, a known pharmacophore in angiotensin receptor blockers, strongly suggests the AT₁ receptor as a potential target. lab-chemicals.combldpharm.com Further research, likely involving screening against a panel of receptors and enzymes, would be necessary to identify and characterize its specific biological targets. The synthesis of tetrazole analogs of amino acids is an active area of research, with these compounds being explored for a variety of therapeutic applications. core.ac.ukresearchgate.net
Applications and Future Directions in Chemical Research
4-Methyl-2-tetrazol-1-yl-pentanoic Acid as a Chemical Building Block
The unique structural features of this compound, particularly the presence of the tetrazole ring, make it a valuable precursor and component in various synthetic applications. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, imparts specific chemical properties that are leveraged in the construction of more complex molecular architectures.
Synthesis of Complex Organic Molecules
The tetrazole ring is a key functional group that facilitates the synthesis of diverse and complex organic molecules. beilstein-journals.org Historically, the creation of tetrazole derivatives was a significant step in organic synthesis, with the first synthesis of a tetrazole derivative reported in 1885. nih.gov Modern synthetic methods, such as multicomponent reactions (MCRs), have further expanded the utility of tetrazole-containing building blocks. beilstein-journals.orgnih.gov These reactions, including the Passerini and Ugi reactions, allow for the efficient assembly of complex, drug-like molecules with high skeletal diversity from simpler, readily available starting materials. beilstein-journals.org
Ligands in Coordination Chemistry
The nitrogen-rich tetrazole ring in this compound suggests its potential application as a ligand in coordination chemistry. Tetrazole derivatives are known to act as efficient metal chelators, a property they share with carboxylic acids. nih.gov The multiple nitrogen atoms in the tetrazole ring can act as donor atoms, coordinating with metal centers to form stable complexes.
Research into related heterocyclic compounds, such as those containing pyrazole (B372694) groups, demonstrates the ability of nitrogen-rich ligands to form various coordination complexes with transition metals. marquette.edu These complexes can exhibit interesting properties and play roles in mediating organic transformations. marquette.edu Similarly, coordination polymers have been synthesized using ligands derived from benzene-1,2,4,5-tetracarboxylic acid, showcasing the ability of carboxylate-containing molecules to form extended three-dimensional structures with metal ions. rsc.org The dual functionality of this compound, possessing both a tetrazole ring and a carboxylic acid group, presents opportunities for it to act as a versatile ligand in the formation of novel coordination compounds.
Contributions to Structure-Based Drug Design Principles (Non-Clinical Focus)
The structure of this compound is particularly relevant to the principles of structure-based drug design, where the goal is to design molecules that can interact specifically with a biological target.
Design of Peptidomimetics and Small Molecule Modulators
A cornerstone of the utility of tetrazoles in medicinal chemistry is their role as a bioisostere for the carboxylic acid functional group. beilstein-journals.orgnih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The tetrazole ring in this compound can mimic the spatial and electronic properties of a carboxylic acid, allowing it to participate in similar non-covalent interactions, such as hydrogen bonding, with biological macromolecules. nih.gov
This bioisosteric relationship is crucial in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. By replacing a carboxylic acid group in a biologically active peptide with a tetrazole, chemists can create a more stable molecule with improved pharmacokinetic properties. beilstein-journals.org The tetrazole ring is metabolically stable and can enhance properties such as lipophilicity and conformational rigidity, which are important considerations in drug design. beilstein-journals.orgnih.gov
The design of small molecule modulators also benefits from the inclusion of the tetrazole moiety. For example, derivatives of 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid have been synthesized and evaluated for their potential as angiotensin-II receptor antagonists. mdpi.com This highlights how the tetrazole group is a key component in the design of molecules that can modulate the function of specific biological targets.
Development of Novel Chemical Scaffolds
The tetrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. beilstein-journals.orgnih.gov The use of tetrazole-containing building blocks, such as this compound, allows for the development of novel chemical scaffolds with diverse three-dimensional structures. beilstein-journals.org
Multicomponent reactions provide a direct and efficient way to explore the vast chemical space of tetrazole-based compounds, leading to the creation of molecules with significant diversity and complexity. beilstein-journals.orgnih.gov This approach is instrumental in generating libraries of novel compounds that can be screened for biological activity, thereby accelerating the discovery of new molecular entities with potential therapeutic applications. The ability to create a wide range of molecular scaffolds from a single building block is a testament to the versatility of tetrazole chemistry in modern drug discovery research. beilstein-journals.org
Advanced Research Directions for Tetrazole-Based Compounds
The field of tetrazole chemistry continues to evolve, with several advanced research directions emerging. One area of focus is the development of new synthetic methodologies that are more efficient, environmentally friendly, and allow for greater control over the final molecular structure. beilstein-journals.org This includes the use of novel catalysts and reaction conditions to facilitate the synthesis of complex tetrazole derivatives. researchgate.net
Another promising direction is the exploration of tetrazole-containing materials with novel properties. For example, the high nitrogen content of tetrazoles makes them of interest in the development of advanced energetic materials. rsc.org These materials could have applications in various fields, including as propellants or gas-generating agents. nih.gov
Furthermore, a deeper understanding of the structural biology and binding modes of tetrazole-containing molecules is an active area of research. nih.gov By elucidating the precise interactions between tetrazoles and their biological targets, researchers can design more potent and selective modulators of biological function. The continued exploration of the chemical space around the tetrazole scaffold is expected to yield new compounds with a wide range of applications in chemistry, materials science, and medicine.
Exploration of New Chemical Spaces
The exploration of new chemical spaces involves creating novel molecular scaffolds to identify compounds with new or improved properties. For the tetrazole class, this is a vibrant area of research. aksci.com Scientists frequently utilize the tetrazole ring as a stable, metabolically robust bioisostere for the carboxylic acid group, leading to the generation of large libraries of tetrazole derivatives for drug discovery. aksci.com This exploration often involves multicomponent reactions, which allow for the rapid assembly of diverse molecular structures from simple starting materials. aksci.com
However, specific research detailing the use of This compound as a scaffold or starting material to explore new chemical spaces is not available in the reviewed literature. The focus remains on broader classes of tetrazoles or more complex, biologically active molecules that incorporate a tetrazole moiety.
Integration with Advanced Synthetic Methodologies
The synthesis of tetrazole derivatives has evolved significantly, moving towards more efficient, safer, and environmentally friendly methods. Key advanced methodologies include:
[3+2] Cycloaddition Reactions: This is the most prevalent method for forming the tetrazole ring, typically by reacting an organic nitrile with an azide. aksci.com Research has focused on developing catalysts, such as cobalt(II) complexes, to facilitate this reaction under milder conditions and improve yields.
Multicomponent Reactions (MCRs): These reactions allow for the synthesis of complex tetrazole derivatives in a single step from three or more reactants, which is highly efficient for creating diverse compound libraries. aksci.com
Green Chemistry Approaches: Efforts are being made to use water as a solvent and minimize the use of toxic reagents like tin or strong acids, which were common in older methods.
Despite the wealth of synthetic strategies for the tetrazole class, specific documented methods for the optimized synthesis of This compound are not detailed in the available research. General methods for creating 1-substituted tetrazoles could theoretically be adapted, but specific reaction conditions, yields, and purification strategies for this particular compound are not published.
Development of Predictive Computational Models
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating tetrazole derivatives. Researchers use these models to:
Predict molecular geometry, stability, and electronic properties like HOMO-LUMO energy gaps.
Calculate thermodynamic properties and heats of formation, which is especially important for high-energy materials.
Simulate infrared spectra and NMR chemical shifts to help confirm the structure of newly synthesized compounds.
Conduct molecular docking studies to predict how tetrazole-containing ligands might bind to biological targets like enzymes or receptors.
These computational studies provide valuable insights into the behavior of the tetrazole ring system. However, no specific computational models or DFT studies focused on predicting the properties or behavior of This compound were found in the reviewed scientific literature.
Investigations into Structure-Function Relationships beyond Initial Binding
Understanding the relationship between a molecule's structure and its biological function is crucial in medicinal chemistry. For tetrazoles, this research is extensive. The tetrazole ring is known to act as a bioisostere of a carboxylic acid, meaning it can mimic the carboxylate group's ability to act as a proton donor and participate in hydrogen bonding and metal chelation. aksci.com The key aspects of its structure that influence function include:
Hydrogen Bonding: The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. aksci.com
Metal Chelating: The tetrazole moiety can coordinate with metal ions, such as zinc, in the active sites of metalloenzymes. aksci.com
Tautomeric Forms: Substituted tetrazoles can exist as 1H and 2H tautomers, and the specific tautomer can influence binding affinity and biological activity.
While these principles are well-established for the tetrazole class, there is no available research that investigates the specific structure-function relationships of This compound . Studies on related, but more complex, molecules like Valsartan (B143634) provide deep insights into how a tetrazole-biphenyl scaffold interacts with the angiotensin II receptor, but this information cannot be directly extrapolated to the much simpler structure of the target compound.
Q & A
Q. What are the key synthetic pathways for 4-Methyl-2-tetrazol-1-yl-pentanoic acid, and how are intermediates characterized?
Synthesis typically involves multi-step reactions, including:
- Tetrazole Ring Formation : Cyclization of nitriles with sodium azide or via [3+2] cycloaddition (e.g., Huisgen reaction) .
- Carboxylic Acid Functionalization : Hydrolysis of ester-protected intermediates under acidic or basic conditions (e.g., using NaOH/EtOH) .
- Purification : Column chromatography or recrystallization to isolate intermediates.
Characterization : - NMR Spectroscopy : Confirm regiochemistry of the tetrazole ring (e.g., ¹H NMR δ 8–9 ppm for tetrazole protons) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₈H₁₂N₄O₂: 212.09) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. What spectroscopic methods are most effective for confirming the structure of this compound?
- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry (using SHELXL for refinement) .
- FT-IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and tetrazole (C-N stretch ~1450 cm⁻¹) .
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to distinguish between regioisomers (e.g., 1- vs. 2-substituted tetrazole) .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?
- Meta-Analysis : Compare datasets across studies using tools like Covidence to identify confounding variables (e.g., solvent polarity, assay temperature) .
- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates to rule out batch variability .
- Molecular Docking : Predict binding modes to receptors (e.g., using AutoDock Vina) and correlate with experimental IC₅₀ values .
Q. What computational approaches predict the reactivity of this compound in drug design?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess tautomer stability (e.g., 1H- vs. 2H-tetrazole forms) .
- MD Simulations : Evaluate solvation effects and protein-ligand dynamics (e.g., GROMACS for 100-ns trajectories) .
- QSAR Models : Train on datasets of tetrazole derivatives to predict logP, pKa, and bioavailability .
Q. How should researchers design experiments to optimize reaction yields for scale-up synthesis?
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) using a factorial design to identify optimal conditions .
- Continuous Flow Chemistry : Enhance reproducibility and reduce side reactions (e.g., using microreactors for azide-based cyclizations) .
- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .
Methodological Challenges and Solutions
Q. How to resolve contradictions in crystallographic data for tetrazole-containing compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
